2,5-Dimethylaniline hydrochloride
Overview
Description
2,5-Dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, with two methyl groups attached to the benzene ring at the 2 and 5 positions. This compound is commonly used in the synthesis of dyes, pigments, and other organic chemicals. It appears as a solid and is typically stored under an inert atmosphere at room temperature .
Mechanism of Action
Target of Action
2,5-Dimethylaniline hydrochloride is a derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group It is known that aniline and its derivatives are precursors to many dyes such as crystal violet , suggesting that they may interact with various biological targets.
Mode of Action
For instance, they can be nitrated to produce derivatives with nitro groups . They are also known to react with methylating agents to give quaternary ammonium salts .
Biochemical Pathways
A study of the in vitro metabolism of n,n-dimethylaniline has confirmed n-demethylation and n-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route . These metabolic pathways could potentially be affected by this compound.
Pharmacokinetics
A study on aniline and its dimethyl derivatives, including 2,5-dimethylaniline, showed that these compounds are metabolized in rats, with the primary acetylated metabolites being more extensively formed for aniline and certain dimethylanilines . This suggests that this compound could have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It is known that aniline and its derivatives can become haematotoxic after metabolic n-hydroxylation of their amino groups . This suggests that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
2,5-Dimethylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. The compound undergoes N-demethylation and N-oxidation, leading to the formation of metabolites that can further participate in biochemical pathways . Additionally, this compound can interact with glutathione S-transferase, an enzyme involved in detoxification processes. These interactions highlight the compound’s role in metabolic and detoxification pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn activates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, leading to altered cellular functions. Furthermore, the compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific isoform involved . This binding can result in changes in the enzyme’s activity, affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to the compound can result in cumulative effects on cellular functions, such as sustained oxidative stress and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause hematotoxicity, affecting the blood cells and bone marrow . Additionally, threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage considerations in the use of this compound in research and applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-demethylation and N-oxidation, primarily mediated by cytochrome P450 enzymes . These metabolic reactions lead to the formation of metabolites that can further participate in biochemical pathways. Additionally, the compound can interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its role in cellular metabolism and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall distribution within the tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylaniline hydrochloride can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of an acid catalyst, such as sulfuric acid, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro-2,5-dimethylaniline
Reduction: 2,5-Dimethylbenzylamine
Substitution: 3-nitro-2,5-dimethylaniline, 4-chloro-2,5-dimethylaniline.
Scientific Research Applications
2,5-Dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It is used in the study of enzyme activity and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including local anesthetics like lidocaine.
Industry: It is used in the production of antioxidants, rubber chemicals, and agricultural chemicals
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Another isomer with methyl groups at the 2 and 6 positions.
3,5-Dimethylaniline: An isomer with methyl groups at the 3 and 5 positions.
2,4-Dimethylaniline: An isomer with methyl groups at the 2 and 4 positions
Uniqueness
2,5-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products it forms. This makes it particularly useful in the synthesis of certain dyes and pharmaceuticals that require this specific structure .
Properties
IUPAC Name |
2,5-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-3-4-7(2)8(9)5-6;/h3-5H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHFVPVDKGNKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95-78-3 (Parent) | |
Record name | 2,5-Xylidine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051786539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021449 | |
Record name | 2,5-Dimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51786-53-9 | |
Record name | Benzenamine, 2,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51786-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Xylidine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051786539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylaniline hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9F2LAR84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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